Cas no 2034208-72-3 (1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane structure](https://ja.kuujia.com/scimg/cas/2034208-72-3x500.png)
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane 化学的及び物理的性質
名前と識別子
-
- F6512-7577
- 2034208-72-3
- 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane
- [4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
- AKOS025322976
-
- インチ: 1S/C17H20F3N5O3S/c1-11-15(12(2)23-22-11)29(27,28)25-7-3-6-24(8-9-25)16(26)13-4-5-14(21-10-13)17(18,19)20/h4-5,10H,3,6-9H2,1-2H3,(H,22,23)
- InChIKey: IGTXVWUZGJUOMH-UHFFFAOYSA-N
- ほほえんだ: S(C1C(C)=NNC=1C)(N1CCN(C(C2C=NC(C(F)(F)F)=CC=2)=O)CCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 431.12389518g/mol
- どういたいしつりょう: 431.12389518g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 699
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 108Ų
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6512-7577-30mg |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane |
2034208-72-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6512-7577-1mg |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane |
2034208-72-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6512-7577-50mg |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane |
2034208-72-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6512-7577-5mg |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane |
2034208-72-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-7577-40mg |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane |
2034208-72-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6512-7577-3mg |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane |
2034208-72-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-7577-25mg |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane |
2034208-72-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6512-7577-10μmol |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane |
2034208-72-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6512-7577-5μmol |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane |
2034208-72-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6512-7577-4mg |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane |
2034208-72-3 | 4mg |
$66.0 | 2023-09-08 |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane 関連文献
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepaneに関する追加情報
Chemical Profile and Research Applications of 1-[(3,5-Dimethyl-1H-Pyrazol-4-Yl)Sulfonyl]-4-[6-(Trifluoromethyl)Pyridine-3-Carbonyl]-1,4-Diazepane (CAS No. 2034208-72-3)
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane (CAS No. 2034208-72-3) represents a structurally complex organic molecule with a hybrid framework combining a 1,4-diazepane core, a pyrazole sulfonamide moiety, and a trifluoromethyl-substituted pyridine carboxylic acid derivative. This compound is of significant interest in modern medicinal chemistry due to its potential as a pharmacophore scaffold for drug discovery. The integration of the sulfonamide functional group, known for its ability to form hydrogen bonds with target proteins, and the electron-withdrawing trifluoromethyl (-CF₃) substituent highlights its design rationale for modulating enzyme activity or receptor interactions.
The diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a well-established motif in pharmaceuticals. Compounds with this scaffold exhibit diverse biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. The presence of the sulfonyl bridge (-SO₂) connecting the pyrazole ring to the diazepane core introduces polarity and enhances molecular rigidity, which can improve metabolic stability and bioavailability. Recent studies on similar scaffolds have demonstrated their utility in targeting G protein-coupled receptors (GPCRs) and kinases involved in cancer progression.
The incorporation of a 6-(trifluoromethyl)pyridine carboxamide substituent at position 4 of the diazepane ring is particularly noteworthy. The trifluoromethyl group is widely used in drug design to enhance lipophilicity while maintaining solubility through fluorination effects. This substitution pattern has been associated with improved potency against targets such as tyrosine kinases and phosphodiesterases. The pyridine ring’s aromaticity further contributes to π-stacking interactions with biological macromolecules.
Synthetic approaches to this compound likely involve multistep strategies starting from readily available pyrazole derivatives. Key steps may include sulfonylation reactions using chlorosulfonic acid or sulfonyl chlorides followed by coupling with appropriate pyridine carboxylic acid derivatives via amidation techniques. Advanced methodologies such as microwave-assisted synthesis or transition-metal-catalyzed cross-coupling could be employed to optimize yield and regioselectivity.
In terms of biological evaluation, preliminary assays might focus on enzyme inhibition profiles using high-throughput screening platforms. For instance, testing against serine proteases or histone deacetylases (HDACs) could reveal potential therapeutic applications in inflammatory diseases or oncology. Structure-activity relationship (SAR) studies would be critical to identify optimal substituents for enhancing selectivity while minimizing off-target effects.
The trifluoromethyl group’s influence on pharmacokinetic properties warrants detailed investigation through ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling. Computational tools like molecular docking simulations could predict binding affinities to specific protein targets such as epidermal growth factor receptor (EGFR) variants observed in non-small cell lung cancer (NSCLC). Such data would guide further optimization efforts toward clinical candidates.
Cross-disciplinary applications extend beyond traditional pharmaceuticals into materials science domains where the compound’s structural features might contribute to novel sensor technologies or photovoltaic materials due to its conjugated π-system characteristics. The interplay between the electron-deficient pyridine ring and electron-rich diazepane framework creates unique electronic properties that could be harnessed for optoelectronic devices.
Ongoing research into similar hybrid molecules suggests that compounds containing both sulfonamide and trifluoromethyl functionalities are being explored for their ability to overcome drug resistance mechanisms observed in bacterial infections or cancer therapies. The modular nature of this scaffold allows for systematic modifications that could address emerging challenges in antimicrobial resistance without compromising efficacy.
In summary, 1-[(3,5-Dimethyl-1H-pyrazol-4-Yl)Sulfonyl]-4-[6-(Trifluoromethyl)Pyridine-3-Carbonyl]-1,4-Diazepane exemplifies how rational design principles can be applied to create multifunctional chemical entities with broad applicability across multiple scientific disciplines. Continued exploration of its chemical space through collaborative efforts between academia and industry will likely yield valuable insights into structure-function relationships governing molecular recognition processes at the cellular level.
2034208-72-3 (1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,4-diazepane) 関連製品
- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)
- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)
- 2742660-32-6(1,6-diazaspiro3.4octan-5-one hydrochloride)
- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)
- 306990-95-4(Methanone,1H-benzotriazol-1-yl-1-naphthalenyl-)
- 1511336-44-9(1-(cyclopropylmethyl)cyclopentylmethanamine)
- 896317-99-0(7-methyl-2-{2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 1806284-01-4(Methyl 3-cyano-2-hydroxy-4-(trifluoromethoxy)benzoate)
- 1219903-04-4(N-(furan-2-yl)methyl-1-methanesulfonyl-N-(thiophen-3-yl)methylpiperidine-4-carboxamide)
- 2189107-75-1(1-{3-(2-methoxyphenyl)methylpiperidin-1-yl}prop-2-en-1-one)



